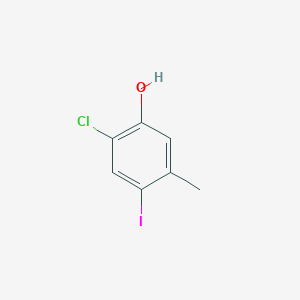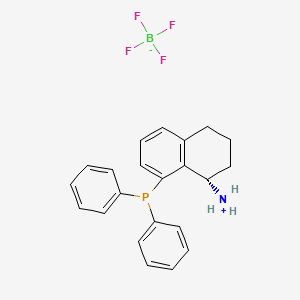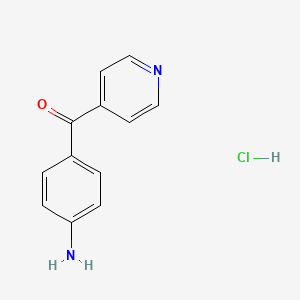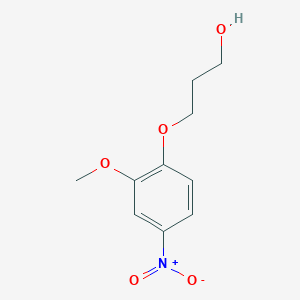
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is a complex organic compound that belongs to the class of picolinamides This compound is characterized by the presence of benzyloxy, dibromo, and fluorobenzyl groups attached to a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Benzyloxy Substitution: The attachment of a benzyloxy group to the 3 position of the picolinamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-N-(4-fluorobenzyl)picolinamide: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-N-(4-methylbenzyl)picolinamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H15Br2FN2O2 |
|---|---|
Molekulargewicht |
494.2 g/mol |
IUPAC-Name |
4,6-dibromo-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H15Br2FN2O2/c21-16-10-17(22)25-18(19(16)27-12-14-4-2-1-3-5-14)20(26)24-11-13-6-8-15(23)9-7-13/h1-10H,11-12H2,(H,24,26) |
InChI-Schlüssel |
DYGRVUPMEJJNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2Br)Br)C(=O)NCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



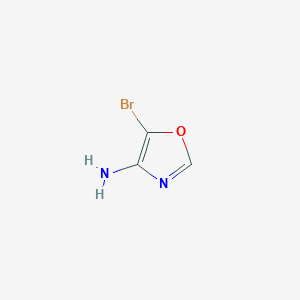
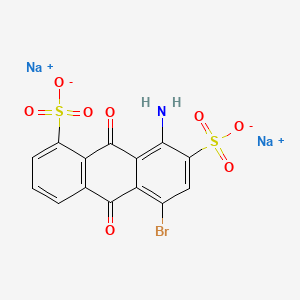


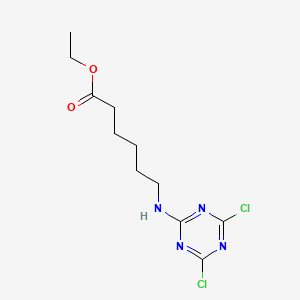
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
